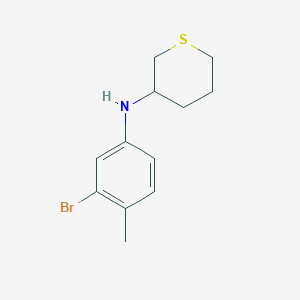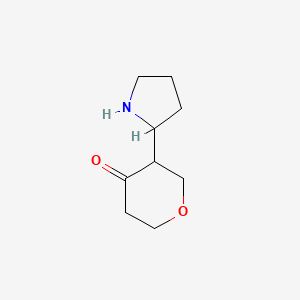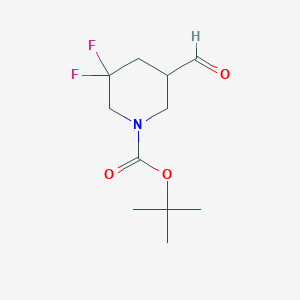![molecular formula C11H22N2O3 B13065349 tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate](/img/structure/B13065349.png)
tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its application in the synthesis of various pharmaceuticals and organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent . Another method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate, which undergoes Curtius rearrangement to form the desired carbamate .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The use of palladium catalysts and cesium carbonate is common in these processes to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbamate group can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate involves its ability to act as a protecting group for amines. The carbamate group can be installed and removed under mild conditions, making it useful in multi-step organic syntheses . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting group applications.
N-Boc-protected anilines: Used in the synthesis of various organic molecules.
Carboxybenzyl (CBz) carbamate: Another protecting group for amines that can be removed using catalytic hydrogenation.
Uniqueness
tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate is unique due to its specific structure, which combines the stability of the tert-butyl carbamate group with the functional versatility of the piperidine ring. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals.
Eigenschaften
Molekularformel |
C11H22N2O3 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
tert-butyl N-[[(3R,4R)-4-hydroxypiperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-7-8-6-12-5-4-9(8)14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m1/s1 |
InChI-Schlüssel |
HVCNIHPVOLFYQV-RKDXNWHRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@H]1CNCC[C@H]1O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1CNCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


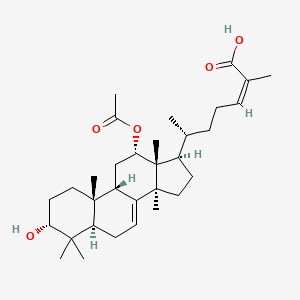
![3-[(2-Fluorophenyl)methoxy]-4-iodooxolane](/img/structure/B13065273.png)
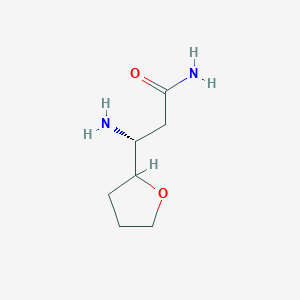
![7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13065290.png)
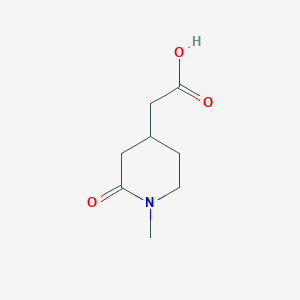
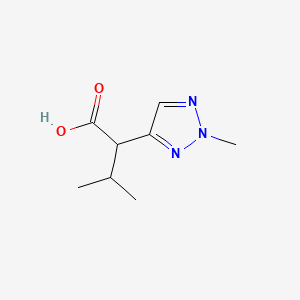

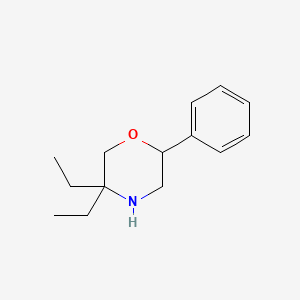
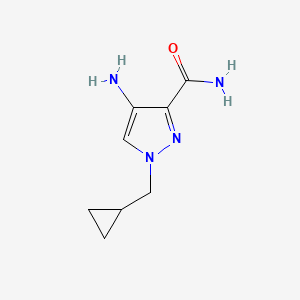
![(Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B13065312.png)
![6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13065327.png)
